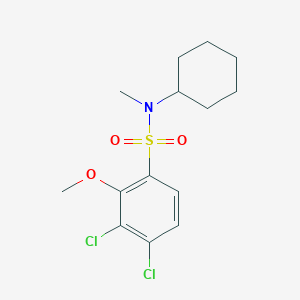
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCM is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
DCM is thought to exert its effects through the inhibition of certain ion channels and receptors. It has been shown to have a particular affinity for the TRPV1 ion channel, which is involved in the regulation of pain sensation. DCM has also been shown to interact with the GABA receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and receptors, which can lead to changes in cellular signaling pathways. DCM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCM in laboratory experiments is its ability to selectively inhibit certain ion channels and receptors. This can be useful in the study of various cellular signaling pathways and the regulation of pain sensation. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DCM. One area of interest is the development of more selective DCM analogs that can target specific ion channels and receptors. Another area of interest is the study of the anti-inflammatory effects of DCM and its potential use in the treatment of various inflammatory conditions. Additionally, there is interest in the use of DCM in the study of various neurological conditions, such as chronic pain and epilepsy.
Synthesemethoden
DCM can be synthesized through a multi-step process involving the reaction of various chemicals. The process typically involves the reaction of 2-chloro-4-nitroaniline with cyclohexylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with 2-methoxybenzenesulfonyl chloride to yield DCM.
Wissenschaftliche Forschungsanwendungen
DCM has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. DCM has been used in the study of ion channels, protein-protein interactions, and the regulation of cellular signaling pathways.
Eigenschaften
Produktname |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C14H19Cl2NO3S |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-17(10-6-4-3-5-7-10)21(18,19)12-9-8-11(15)13(16)14(12)20-2/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
OBLVDYLVAMMYJU-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)



![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)